
2-(2-Chloroethyl)-4-methylbenzoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Chloroethyl)-4-methylbenzoyl chloride is an organic compound with the molecular formula C10H10Cl2O. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a 2-chloroethyl group and a methyl group at the 4-position. This compound is used in various chemical reactions and has applications in different fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroethyl)-4-methylbenzoyl chloride typically involves the chlorination of 4-methylbenzoyl chloride with 2-chloroethyl chloride. The reaction is carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the 2-chloroethyl group is introduced to the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety during the production process.
化学反応の分析
Types of Reactions
2-(2-Chloroethyl)-4-methylbenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), ammonia (NH3), and various amines. The reactions are typically carried out in polar solvents such as water or ethanol.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products
Substitution: Formation of substituted benzoyl derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
科学的研究の応用
2-(2-Chloroethyl)-4-methylbenzoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.
Industry: It is employed in the production of specialty chemicals and materials, such as polymers and resins.
類似化合物との比較
2-(2-Chloroethyl)-4-methylbenzoyl chloride can be compared with other similar compounds, such as:
2-(2-Chloroethyl)benzoyl chloride: Lacks the methyl group at the 4-position, which can affect its reactivity and applications.
4-Methylbenzoyl chloride: Lacks the 2-chloroethyl group, making it less reactive in certain substitution reactions.
2-Chloroethylbenzene: Lacks the carbonyl chloride group, limiting its use in acylation reactions.
The presence of both the 2-chloroethyl and 4-methyl groups in this compound makes it unique and versatile for various chemical transformations and applications.
特性
分子式 |
C10H10Cl2O |
|---|---|
分子量 |
217.09 g/mol |
IUPAC名 |
2-(2-chloroethyl)-4-methylbenzoyl chloride |
InChI |
InChI=1S/C10H10Cl2O/c1-7-2-3-9(10(12)13)8(6-7)4-5-11/h2-3,6H,4-5H2,1H3 |
InChIキー |
GQHWEMVVCIHZOY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C(=O)Cl)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


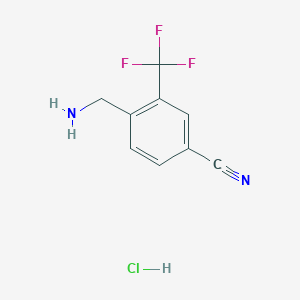


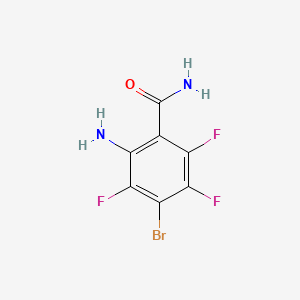


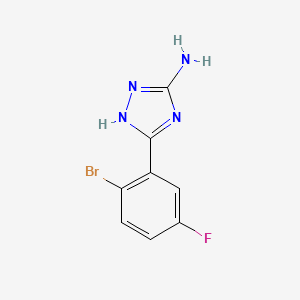
![5-Methyl-7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13668874.png)
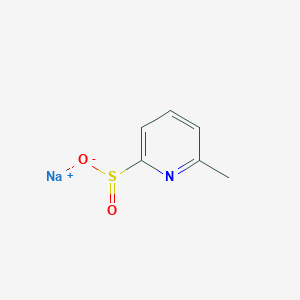
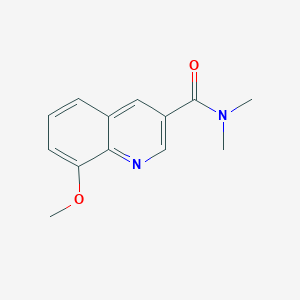


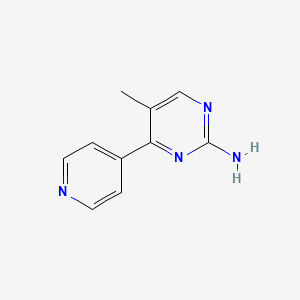
![Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate 2,2,2-trifluoroacetate](/img/structure/B13668893.png)
